

Nystatin Perforated Patch Clamp: A Detailed Protocol for Primary Neurons

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Compound of Interest

Compound Name: Nystatin

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Application Notes for Researchers, Scientists, and Drug Development Professionals

The **nystatin** perforated patch clamp technique is a powerful electrophysiological method for studying ion channels and electrical signaling in primary neurons while preserving the integrity of the intracellular environment. Unlike conventional whole-cell patch clamp, which often leads to the dialysis of essential cytoplasmic components, the perforated patch configuration maintains endogenous signaling molecules, such as cAMP and Ca²⁺, ensuring more physiologically relevant recordings.^{[1][2]} This makes it an ideal technique for investigating the modulation of ion channels by second messenger cascades, studying synaptic plasticity, and obtaining stable, long-duration recordings with reduced current rundown.^[1]

The principle of the technique involves the inclusion of the pore-forming antibiotic **nystatin** in the patch pipette solution.^{[2][3]} After forming a high-resistance (gigaohm) seal with the neuronal membrane, **nystatin** molecules diffuse into the membrane patch and form small pores that are permeable to monovalent ions like Na⁺, K⁺, and Cl⁻, but impermeable to larger molecules.^{[1][2][4]} This allows for electrical access to the cell's interior without disrupting its natural intracellular milieu.

Advantages and Disadvantages

Advantages	Disadvantages
Preserves intracellular signaling molecules (e.g., cAMP, Ca ²⁺). [1] [2]	Higher series resistance (Ra) compared to conventional whole-cell, potentially affecting voltage-clamp accuracy and signal-to-noise ratio. [5]
Reduces ion channel current rundown for more stable recordings. [1]	Risk of spontaneous rupture of the membrane patch, converting to a conventional whole-cell configuration. [6]
Allows for long-duration recordings (often >1 hour). [1]	Perforation time can be slow and variable (typically 10-30 minutes). [7]
Minimizes disruption to the cell, leading to more physiological data. [5]	Efficacy of nystatin can be cell-type dependent. [7]

Experimental Protocols

Solutions and Reagents

Nystatin Stock Solution (25 mg/mL in DMSO):

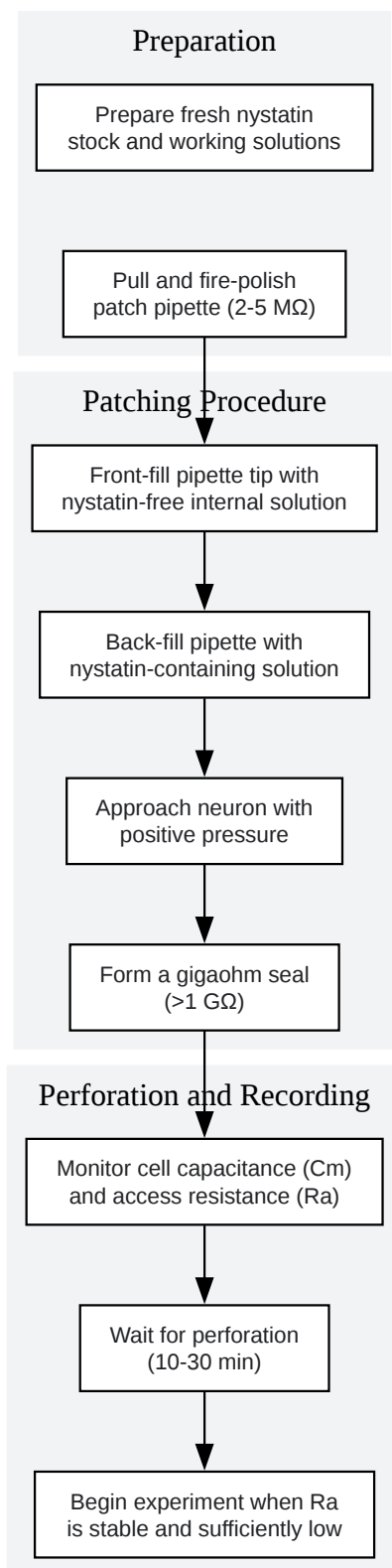
- Preparation:
 - Weigh out approximately 2.5 mg of **nystatin** powder (protect from light).
 - Dissolve in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Vortex for at least 30 seconds to ensure complete dissolution.[\[7\]](#)
 - Wrap the stock solution vial in aluminum foil to protect it from light.
- Storage and Stability:
 - The **nystatin** stock solution should be prepared fresh on the day of the experiment.[\[7\]](#)
 - Aqueous suspensions of **nystatin** lose activity quickly.

Internal Pipette Solution with **Nystatin** (Final Concentration: 100-200 µg/mL):

- Preparation:
 - Prepare the desired internal pipette solution (e.g., K-gluconate based).
 - Just before use, add the **nystatin** stock solution to the internal solution to achieve the final desired concentration. For a 200 µg/mL final concentration, add 8 µL of the 25 mg/mL stock solution to 1 mL of internal solution.^[7]
 - Mix thoroughly by vortexing or sonicating.
 - Wrap the final solution in aluminum foil to protect it from light.
- Stability:
 - The **nystatin**-containing pipette solution should be used within 2-4 hours of preparation.^[7]

Perforated Patch Clamp Procedure

The following protocol outlines the key steps for obtaining successful **nystatin** perforated patch clamp recordings from primary neurons.



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Figure 1. Experimental workflow for **nystatin** perforated patch clamp.

- Pipette Preparation:
 - Pull glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.
 - Fire-polish the pipette tips to ensure a smooth surface for sealing.
- Pipette Filling:
 - To prevent **nystatin** from interfering with seal formation, it is crucial to have a **nystatin**-free solution at the very tip of the pipette.^{[4][7]}
 - Front-fill: Dip the tip of the pipette into **nystatin**-free internal solution for a few seconds (e.g., ~1.5 seconds to fill ~400 μ m).^[7]
 - Back-fill: Carefully back-fill the rest of the pipette with the **nystatin**-containing internal solution.
- Approaching the Neuron and Seal Formation:
 - Apply gentle positive pressure to the pipette as you approach the target neuron in the recording chamber.
 - Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 G Ω).
 - Aim to achieve the gigaohm seal as quickly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of **nystatin** to the tip.^[7]
- Monitoring Perforation:
 - After establishing a stable gigaohm seal, monitor the electrical access to the cell.
 - You should observe a gradual increase in the cell capacitance (C_m) and a slow decrease in the access resistance (R_a) over time.^[7] This process typically takes 10-30 minutes and indicates the successful formation of **nystatin** pores in the membrane patch.^[7]
- Recording:

- Once the access resistance has stabilized at a reasonably low level (typically 20-40 MΩ), you can begin your experimental recordings.[3]
- Continuously monitor R_a throughout the experiment to ensure the stability of the perforated patch.

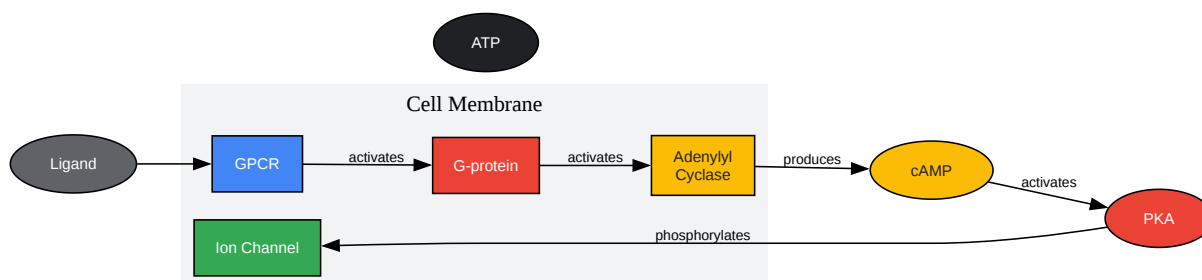
Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Difficulty forming a gigaohm seal	Nystatin has diffused to the pipette tip.	Optimize the front-filling procedure to ensure a sufficient nystatin-free zone at the tip. [4] [7] Work quickly to achieve a seal after back-filling the pipette. [7]
Slow or no perforation	Inactive nystatin.	Prepare fresh nystatin stock and working solutions daily and protect them from light. [7]
Cell type is resistant to nystatin.	The efficacy of nystatin can vary between cell types. [7] Consider trying amphotericin B as an alternative perforating agent.	
Spontaneous rupture to whole-cell	Unstable membrane patch.	This is a known risk. To verify the patch configuration, include a fluorescent dye like eosin in the pipette solution. The dye will only enter the cell upon rupture into the conventional whole-cell mode. [6]
High series resistance (Ra)	Incomplete perforation.	Allow more time for perforation. Higher concentrations of nystatin can speed up perforation but may also increase the risk of spontaneous rupture. [8]

Signaling Pathway Preservation

The primary advantage of the **nystatin** perforated patch technique is the preservation of intracellular signaling pathways that are washed out in conventional whole-cell recordings. This

is critical for studying the modulation of ion channels by G-protein coupled receptors (GPCRs) and other signaling cascades.



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Figure 2. A preserved intracellular signaling cascade.

As illustrated in Figure 2, signaling molecules like ATP, G-proteins, and second messengers such as cAMP remain within the neuron, allowing for the study of their effects on ion channel activity. This is in stark contrast to the conventional whole-cell configuration, where these molecules would be dialyzed by the pipette solution, potentially abolishing the physiological regulation of the channels under investigation.[4]

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